molecular formula C11H16FN3O B2377215 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine CAS No. 2200425-06-3

5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine

Cat. No.: B2377215
CAS No.: 2200425-06-3
M. Wt: 225.267
InChI Key: JXZTUFRXOSYEHB-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom and a methoxy group linked to a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine typically involves the reaction of 5-fluoro-2-methoxypyrimidine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the methoxy group.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized products such as pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of hydroxyl-substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxy group play crucial roles in binding to the active site of the target, thereby modulating its activity. The compound may inhibit or activate the target protein, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine is unique due to the presence of the 1-methylpiperidine moiety, which enhances its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c1-15-5-3-2-4-10(15)8-16-11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZTUFRXOSYEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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